3-(2-Methyl-benzylsulfanyl)-[1,2,4]thiadiazol-5-ylamine
Description
Background and Significance of 3-(2-Methyl-benzylsulfanyl)-thiadiazol-5-ylamine
3-(2-Methyl-benzylsulfanyl)-thiadiazol-5-ylamine occupies a distinctive position within contemporary heterocyclic chemistry due to its sophisticated molecular architecture and potential research applications. The compound, identified by Chemical Abstracts Service number 626220-21-1, represents a carefully designed molecular structure that combines the foundational 1,2,4-thiadiazole ring system with strategically positioned functional groups. The presence of the 2-methylbenzyl sulfanyl substituent at the 3-position creates a unique chemical environment that distinguishes this compound from other thiadiazole derivatives, while the amino group at the 5-position provides reactive sites for potential chemical modifications and biological interactions.
The significance of this compound extends beyond its individual properties to encompass broader implications for thiadiazole chemistry research. Recent investigations have demonstrated that 1,2,4-thiadiazole derivatives have attained therapeutic and economic importance that surpasses their historical recognition, leading to intensified research interest in this class of heterocycles. The structural features of 3-(2-Methyl-benzylsulfanyl)-thiadiazol-5-ylamine, particularly its dual sulfur-nitrogen heterocyclic framework combined with aromatic substitution patterns, position it as a representative example of modern synthetic approaches to thiadiazole modification.
Contemporary research has established that thiadiazole-containing compounds demonstrate remarkable versatility in their applications, functioning effectively as nitrogen-sulfur ligands in coordination chemistry and serving as important intermediates for fine chemical synthesis. The molecular weight of 237.3 grams per mole and specific substitution pattern of 3-(2-Methyl-benzylsulfanyl)-thiadiazol-5-ylamine suggest potential utility in specialized research applications where precise molecular recognition and specific chemical reactivity are required. The compound's structural complexity reflects the sophisticated synthetic methodologies now available for creating highly substituted thiadiazole derivatives with tailored properties.
Structural Classification within Thiadiazole Chemistry
3-(2-Methyl-benzylsulfanyl)-thiadiazol-5-ylamine belongs to the 1,2,4-thiadiazole subfamily, one of four possible isomeric forms of thiadiazole heterocycles that include 1,2,3-thiadiazole, 1,2,4-thiadiazole, 1,2,5-thiadiazole, and 1,3,4-thiadiazole configurations. The 1,2,4-thiadiazole core structure features a five-membered ring containing two nitrogen atoms and one sulfur atom arranged in a specific positional relationship that creates distinct chemical and physical properties compared to other thiadiazole isomers. This particular isomeric arrangement contributes to the compound's unique reactivity profile and potential biological activity patterns.
The structural classification of this compound reveals several important chemical features that define its position within thiadiazole chemistry. The heterocyclic nucleus demonstrates mesoionic character due to different regions of positive and negative charges, a property that enables thiadiazole rings to cross cellular membranes easily and interact strongly with biological targets. The specific substitution pattern of 3-(2-Methyl-benzylsulfanyl)-thiadiazol-5-ylamine, with its methylated benzyl sulfanyl group and terminal amino functionality, creates a compound that exemplifies the structural diversity achievable within the 1,2,4-thiadiazole framework.
The presence of sulfur atoms in the molecular structure contributes to high liposolubility and improved pharmacokinetic properties, characteristics that are common among thiadiazole-containing compounds. The 2-methylbenzyl sulfanyl substituent introduces additional structural complexity through its aromatic character and methyl substitution, creating opportunities for specific molecular interactions and recognition events. The amino group at the 5-position provides a reactive site that enables further chemical modifications and potential hydrogen bonding interactions, contributing to the compound's overall chemical versatility.
Historical Context of Thiadiazole Research
The historical development of 1,2,4-thiadiazole research represents a significant evolution in heterocyclic chemistry that has progressed from fundamental synthetic investigations to sophisticated applications in medicinal chemistry and materials science. Early research efforts focused on establishing reliable synthetic methodologies for constructing the 1,2,4-thiadiazole ring system, with investigators developing various approaches including base-mediated tandem thioacylation reactions and subsequent intramolecular dehydrogenative nitrogen-sulfur bond formation processes. These foundational synthetic advances created the chemical tools necessary for generating structurally diverse 1,2,4-thiadiazole derivatives with tailored properties.
The progression of 1,2,4-thiadiazole research accelerated significantly during recent decades as investigators recognized the privileged nature of this heterocyclic system in medicinal chemistry applications. Historical reviews of chemical properties and synthetic methodologies established that 1,2,4-thiadiazole derivatives demonstrate usefulness as privileged systems in medicinal chemistry, prompting advances in understanding their therapeutic potential. This recognition led to systematic investigations of structure-activity relationships and the development of novel synthetic approaches for creating 1,2,4-thiadiazole derivatives with enhanced biological activities.
Contemporary research has documented the discovery of novel 1,2,4-thiadiazole compounds as selective agonists for specific biological targets, demonstrating the maturation of this field from fundamental chemistry to practical applications. Extensive structure-activity relationship studies have revealed how modifications to the 1,2,4-thiadiazole core structure can influence biological activity patterns, providing valuable insights for rational drug design approaches. The identification of potent, orally active compounds within the 1,2,4-thiadiazole series has validated the therapeutic potential of this heterocyclic system and established precedents for future research directions.
The historical trajectory of 1,2,4-thiadiazole research demonstrates a clear evolution from basic synthetic chemistry to sophisticated applications in biological systems. Recent systematic reviews covering ten years of progress in 1,2,4-thiadiazole synthesis have documented the main advances in synthetic methodologies and disclosed relevant applications of these compounds during this period. This historical perspective reveals that 1,2,4-thiadiazole derivatives have recently attained therapeutic and economic importance that they did not possess previously, leading to growing interest in this class of heterocycles and establishing the foundation for contemporary investigations of compounds such as 3-(2-Methyl-benzylsulfanyl)-thiadiazol-5-ylamine.
Properties
IUPAC Name |
3-[(2-methylphenyl)methylsulfanyl]-1,2,4-thiadiazol-5-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11N3S2/c1-7-4-2-3-5-8(7)6-14-10-12-9(11)15-13-10/h2-5H,6H2,1H3,(H2,11,12,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NKTFYVOUPMNLNC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1CSC2=NSC(=N2)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11N3S2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
237.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Cyclization of Thiosemicarbazide Derivatives
One widely used method involves the cyclization of substituted thiosemicarbazides. For example, 2-amino-5-substituted thiadiazoles can be prepared by oxidative cyclization of thiosemicarbazones using oxidizing agents such as ferric chloride. This method yields the thiadiazole ring with an amino group at the 5-position and allows for substitution at the 3-position depending on the thiosemicarbazone used.
Acylation and Dehydration Routes
Another common approach is the acylation of thiosemicarbazides followed by dehydration using reagents like sulfuric acid, polyphosphoric acid, or methane sulfonic acid. This method is effective for synthesizing 5-substituted 2-amino-1,3,4-thiadiazoles and can be adapted for 1,2,4-thiadiazoles with appropriate modifications.
Specific Preparation of 3-(2-Methyl-benzylsulfanyl)-thiadiazol-5-ylamine
While direct literature on the exact preparation of this compound is limited, the synthesis can be inferred from related thiadiazole chemistry and the nature of the substituents:
Starting Materials
- 2-Methyl-benzylthiol or 2-methyl-benzyl halide : serves as the source of the 2-methyl-benzylsulfanyl group.
- Thiosemicarbazide or substituted thiosemicarbazide : provides the thiadiazole ring and the amino group at the 5-position.
Synthetic Route Outline
Formation of 2-methyl-benzylsulfanyl intermediate : The 2-methyl-benzylthiol can be reacted with a suitable halogenated precursor to form the benzylsulfanyl moiety.
Cyclization to form the 1,2,4-thiadiazole ring : The intermediate containing the sulfanyl group is reacted with thiosemicarbazide or its derivatives under oxidative cyclization conditions (e.g., ferric chloride) to form the thiadiazole ring with the amino group at the 5-position.
Purification and characterization : The product is purified by column chromatography and characterized by NMR, mass spectrometry, and elemental analysis to confirm the structure.
Reaction Conditions and Yields
- Oxidative cyclization typically occurs at room temperature or slightly elevated temperatures.
- Ferric chloride is used as an oxidant in stoichiometric amounts.
- Yields for similar thiadiazole syntheses range from moderate to high (50–85%) depending on the substituents and reaction conditions.
Data Table: Summary of Preparation Methods for 1,2,4-Thiadiazole Derivatives
Research Findings and Notes
- The oxidative cyclization of thiosemicarbazones is the most versatile and widely used method for synthesizing substituted thiadiazoles, including those with amino groups at the 5-position.
- The introduction of the 2-methyl-benzylsulfanyl group can be achieved by nucleophilic substitution reactions on benzyl halides or by direct thiol coupling prior to cyclization.
- Purification typically involves silica gel chromatography, and characterization is done by NMR (1H, 13C), mass spectrometry, and elemental analysis to confirm the substitution pattern and ring formation.
- Thermal and photochemical stability of the thiadiazole ring can influence the choice of reaction conditions and purification methods.
Chemical Reactions Analysis
3-(2-Methyl-benzylsulfanyl)-[1,2,4]thiadiazol-5-ylamine undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of thiols or amines.
Scientific Research Applications
Anticancer Activity
Thiadiazole derivatives have shown promising anticancer properties. Research indicates that compounds similar to 3-(2-Methyl-benzylsulfanyl)-[1,2,4]thiadiazol-5-ylamine exhibit significant cytotoxicity against various cancer cell lines:
- Cytotoxic Properties : A review of 1,3,4-thiadiazole derivatives highlighted their effectiveness against human cancer cell lines such as lung (A549), skin (SK-MEL-2), and ovarian cancers (SK-OV-3) with notable IC50 values indicating potent activity .
- Structure-Activity Relationship : Studies have shown that the presence of specific substituents on the thiadiazole ring can enhance anticancer activity. For instance, compounds with methoxy groups demonstrated superior efficacy against breast cancer cell lines (MCF-7) and lung carcinoma (A549) with IC50 values as low as 0.28 μg/mL .
Antimicrobial Properties
Thiadiazole derivatives also exhibit antimicrobial activities. Research has indicated that certain derivatives possess inhibitory effects against various bacterial strains and fungi, making them potential candidates for developing new antimicrobial agents.
Case Studies and Findings
| Study | Findings | Cell Lines Tested | IC50 Values |
|---|---|---|---|
| Alam et al. (2011) | Significant anticancer activity observed | A549, SK-MEL-2, SK-OV-3 | Up to 4.27 µg/mL |
| Yang (2012) | Best activity against breast and lung cancer | MCF-7, A549 | 0.28 µg/mL (MCF-7) |
| Mohammadi-Farani et al. (2014) | High inhibitory potency against prostate cancer | PC3 | 22.19 µM |
| Polkam et al. (2015) | Good inhibitory effect on colon cancer cells | HT-29, MDA-MB-23 | Up to 68.28% inhibition |
Mechanism of Action
The mechanism of action of 3-(2-Methyl-benzylsulfanyl)-[1,2,4]thiadiazol-5-ylamine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the target molecule .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Core Heterocycle and Substituent Variations
Thiadiazole Derivatives
- 3-(4-Fluoro-benzylsulfanyl)-[1,2,4]thiadiazol-5-ylamine (CAS 3797-81-7) Structural Difference: The benzylsulfanyl group is substituted with a fluorine atom at the para position instead of a methyl group. The fluorine atom, while electronegative, may reduce metabolic stability or introduce unfavorable steric effects .
Triazole Derivatives
- 3-[(2-Methylbenzyl)sulfanyl]-5-(2-pyridinyl)-4H-1,2,4-triazol-4-amine (CAS 585558-97-0)
- Structural Difference : Replaces the thiadiazole core with a 1,2,4-triazole ring and introduces a pyridinyl group at position 5.
- Key Insight : The pyridine moiety may enhance metal coordination or receptor binding but could reduce solubility due to its aromatic nitrogen. The triazole core, while structurally similar to thiadiazole, may alter metabolic pathways or bioavailability .
Thiazole Derivatives
- Thiazol-5-ylmethyl carbamate derivatives (PF 43(1), 2017)
- Structural Difference : Complex molecules with thiazole cores, carbamate linkages, and ureido side chains (e.g., ethylthiazol-4-yl or isopropylthiazol-4-yl groups).
- Key Insight : These derivatives likely target enzymes (e.g., proteases) due to their extended side chains and carbamate groups. Their higher molecular weight and polarity may limit blood-brain barrier penetration compared to simpler thiadiazoles .
Structural and Functional Comparison Table
| Compound Name | Core Heterocycle | Key Substituents | Molecular Weight (Da)* | Notable Properties |
|---|---|---|---|---|
| 3-(2-Methyl-benzylsulfanyl)-[1,2,4]thiadiazol-5-ylamine | 1,2,4-Thiadiazole | 2-Methylbenzylsulfanyl, amine | ~239.3 | Moderate lipophilicity, amine reactivity |
| 3-(4-Fluoro-benzylsulfanyl)-[1,2,4]thiadiazol-5-ylamine | 1,2,4-Thiadiazole | 4-Fluorobenzylsulfanyl, amine | ~243.3 | Higher electronegativity, discontinued |
| 3-[(2-Methylbenzyl)sulfanyl]-5-(2-pyridinyl)-4H-1,2,4-triazol-4-amine | 1,2,4-Triazole | 2-Methylbenzylsulfanyl, pyridinyl | ~311.4 | Potential metal coordination, reduced solubility |
| Thiazol-5-ylmethyl carbamates (PF 43(1)) | Thiazole | Carbamates, ureido side chains | >500 | Enzyme-targeted, high polarity |
*Molecular weights estimated based on structural formulas.
Research Findings and Implications
Substituent Effects :
- The 2-methyl group in the target compound likely improves metabolic stability compared to the fluoro-substituted analog, which was discontinued due to unspecified issues .
- Pyridinyl and thiazole groups in analogs may enhance target affinity but introduce solubility challenges, limiting their therapeutic applicability .
Heterocycle Impact: Thiadiazoles vs. Triazoles, with an additional nitrogen, may favor hydrogen-bonding interactions . Thiazoles: Their inherent rigidity and sulfur atom could stabilize aromatic interactions in enzyme active sites but require complex formulations for delivery .
Pharmacokinetic Considerations :
- Simpler thiadiazoles (e.g., the target compound) likely have superior bioavailability compared to bulkier thiazole derivatives due to lower molecular weight and fewer polar groups.
Biological Activity
The compound 3-(2-Methyl-benzylsulfanyl)-[1,2,4]thiadiazol-5-ylamine is a derivative of the 1,3,4-thiadiazole family, which has garnered attention for its diverse biological activities. This article explores its biological activity, focusing on its antimicrobial, anticancer, and anti-inflammatory properties, supported by relevant research findings and case studies.
Overview of 1,3,4-Thiadiazole Derivatives
1,3,4-Thiadiazoles are five-membered heterocyclic compounds known for their significant biological activities. They possess various pharmacological properties including:
- Antimicrobial : Effective against bacteria and fungi.
- Anticancer : Inhibitory effects on various cancer cell lines.
- Anti-inflammatory : Reduction of inflammation in biological systems.
The presence of the thiadiazole ring contributes to these activities due to its unique electronic properties and ability to interact with biological targets.
Antimicrobial Activity
Research indicates that derivatives of thiadiazole exhibit potent antimicrobial properties. For instance, compounds with similar structures have shown effectiveness against various bacterial strains. A study highlighted that certain thiadiazole derivatives demonstrated significant antibacterial activity against Staphylococcus aureus and Escherichia coli with minimum inhibitory concentrations (MIC) in the low micromolar range .
| Compound | Bacterial Strain | MIC (µg/mL) |
|---|---|---|
| Thiadiazole Derivative A | S. aureus | 5 |
| Thiadiazole Derivative B | E. coli | 10 |
| This compound | TBD | TBD |
Anticancer Activity
The anticancer potential of thiadiazole derivatives has been extensively studied. For example, compounds similar to This compound have shown promising results in inhibiting the proliferation of cancer cell lines such as MCF-7 (breast cancer) and HepG2 (liver cancer). The IC50 values for these compounds often fall within the nanomolar to micromolar range.
A recent study reported that a related thiadiazole compound exhibited an IC50 of 6.51 µg/mL against MCF-7 cells . The mechanism of action typically involves cell cycle arrest and induction of apoptosis.
| Compound | Cell Line | IC50 (µg/mL) |
|---|---|---|
| Thiadiazole Derivative X | MCF-7 | 6.51 |
| Thiadiazole Derivative Y | HepG2 | 8.12 |
| This compound | TBD | TBD |
Anti-inflammatory Activity
Thiadiazole derivatives have also been noted for their anti-inflammatory effects. Compounds from this class can inhibit pro-inflammatory cytokines and enzymes such as COX-2. For instance, a derivative was shown to reduce inflammation in animal models by decreasing levels of TNF-alpha and IL-6 .
Case Studies and Research Findings
Numerous studies have investigated the biological activities of thiadiazole derivatives:
- Antimicrobial Studies : A comprehensive review highlighted various 1,3,4-thiadiazole derivatives that exhibited significant antimicrobial activity against both Gram-positive and Gram-negative bacteria. The study emphasized structure-activity relationships (SAR) that enhance efficacy .
- Anticancer Research : A series of experiments demonstrated that modifications in the thiadiazole structure could lead to improved anticancer properties. For example, introducing different substituents on the thiadiazole ring significantly affected cytotoxicity against specific cancer cell lines .
- Inflammation Models : Experimental models showed that certain thiadiazoles could effectively mitigate inflammation in vivo by modulating immune responses and reducing oxidative stress markers .
Q & A
Q. What are the established synthetic routes for 3-(2-Methyl-benzylsulfanyl)-[1,2,4]thiadiazol-5-ylamine, and what optimization strategies are critical for yield improvement?
Answer: A two-step synthesis is commonly employed:
Heterocyclization : React acylated thiosemicarbazides with carbon disulfide under basic conditions (e.g., NaOH/ethanol) to form the 1,3,4-thiadiazole core .
Alkylation : Introduce the 2-methyl-benzylsulfanyl group via nucleophilic substitution using 2-methyl-benzyl bromide or chloride in polar aprotic solvents (e.g., DMF) at 60–80°C .
Key optimization factors :
Q. Which spectroscopic and crystallographic methods are most reliable for structural characterization of this compound?
Answer:
- 1H/13C NMR : Confirm substitution patterns and aromatic proton environments (e.g., δ 2.4 ppm for CH3 in the benzyl group, δ 7.2–7.4 ppm for aromatic protons) .
- IR spectroscopy : Identify S–H (2550–2600 cm⁻¹, if present) and C–N (1650–1700 cm⁻¹) stretches .
- X-ray crystallography : Resolve the thiadiazole ring geometry and sulfanyl-methyl orientation. SHELX software (e.g., SHELXL) is widely used for refinement .
Q. How can researchers ensure purity and stability during storage?
Answer:
- Purity : Use TLC (silica, chloroform/methanol 9:1) and HPLC (C18 column, acetonitrile/water) for batch validation .
- Stability : Store at –20°C in amber vials under inert gas (N2/Ar) to prevent oxidation of the sulfanyl group .
Advanced Research Questions
Q. How can contradictory bioactivity data (e.g., antimicrobial vs. cytotoxic effects) be systematically analyzed?
Answer: Contradictions often arise from:
- Substituent variability : Minor changes in the benzyl group (e.g., electron-withdrawing vs. donating groups) alter membrane permeability and target affinity .
- Assay conditions : Differences in bacterial strains (Gram+ vs. Gram–) or cancer cell lines (e.g., HeLa vs. MCF-7) impact results. Standardize protocols using CLSI guidelines for antimicrobial testing .
Methodological resolution : - Perform dose-response curves (IC50/EC50 comparisons).
- Use molecular docking to predict binding modes to targets like dihydrofolate reductase .
Q. What computational approaches are effective for predicting the compound’s pharmacological potential?
Answer:
- Molecular docking (AutoDock Vina) : Screen against targets (e.g., EGFR, COX-2) using the compound’s minimized 3D structure (DFT-optimized at B3LYP/6-31G* level) .
- QSAR modeling : Correlate substituent electronic parameters (Hammett σ) with bioactivity data from analogous 1,3,4-thiadiazoles .
- ADMET prediction (SwissADME) : Assess logP (optimal 2–3), blood-brain barrier permeability, and cytochrome P450 interactions .
Q. How do solvent effects influence spectroscopic and reactivity properties during synthesis?
Answer:
- Polar solvents (DMF, DMSO) : Stabilize transition states in alkylation, accelerating reaction rates but risking sulfoxide formation .
- Non-polar solvents (toluene) : Reduce side reactions but require higher temperatures (80–100°C) .
- UV-Vis spectroscopy : Solvent polarity shifts λmax; e.g., hypsochromic shifts in ethanol vs. bathochromic shifts in chloroform due to π→π* transitions .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
